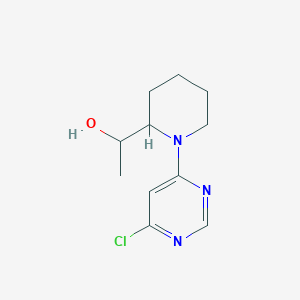
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
説明
科学的研究の応用
Central Nervous System (CNS) Inhibitors
Compounds similar to 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol have been studied for their potential as CNS inhibitors. These substances can modulate neurotransmitter activity within the brain, potentially offering therapeutic benefits for conditions characterized by excessive neuronal activity .
Anti-inflammatory Agents
The chloropyrimidinyl and piperidinyl groups present in the compound suggest anti-inflammatory properties. Such compounds have been explored for their ability to reduce inflammation, which is beneficial in treating various inflammatory diseases .
Emesis and Mental Disorders Treatment
Derivatives of this compound have been investigated for their efficacy in inhibiting emesis (vomiting) and managing mental disorders. This application is particularly relevant in the context of treatments for side effects of chemotherapy and psychiatric conditions .
Antimuscarinic Agents
The structural features of 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol are indicative of antimuscarinic activity. Antimuscarinic agents can be used to treat a variety of conditions, including gastrointestinal disorders, genitourinary disorders, and some symptoms of Parkinson’s disease .
Obesity and Type 2 Diabetes Management
The compound’s framework is conducive to the development of treatments for metabolic disorders such as obesity and type 2 diabetes. These applications leverage the compound’s ability to influence metabolic pathways and insulin sensitivity .
NOP Receptor Antagonism
The NOP receptor, part of the opioid receptor family, is a target for novel analgesics and antidepressants. Compounds like 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol have been evaluated for their potential as selective NOP antagonists .
GPR119 Agonists for Diabetes and Obesity
GPR119 agonists, which include compounds with chloropyrimidinyl and piperidinyl moieties, have been shown to stimulate glucose-dependent insulin release and promote secretion of incretins. This dual action makes them promising candidates for the treatment of diabetes and obesity .
Safety and Hazards
特性
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-4-2-3-5-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPSBDPFRZRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




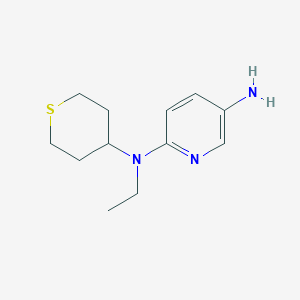
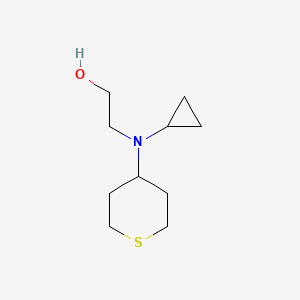
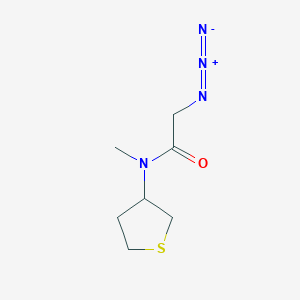


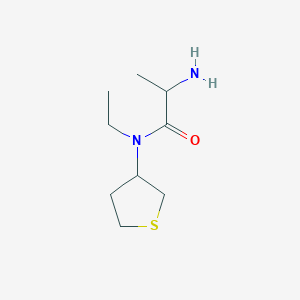
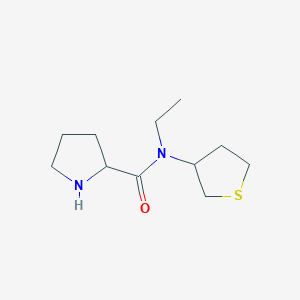
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
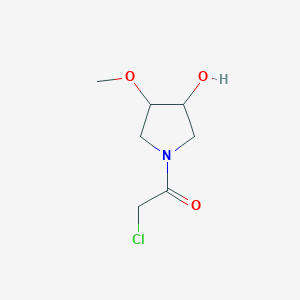
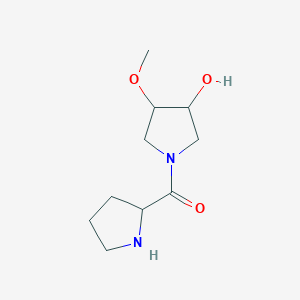

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)